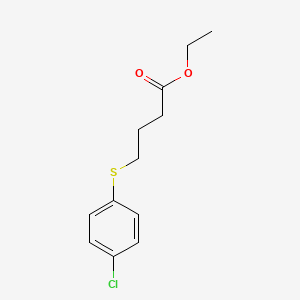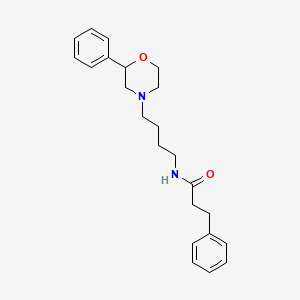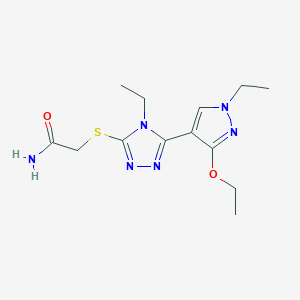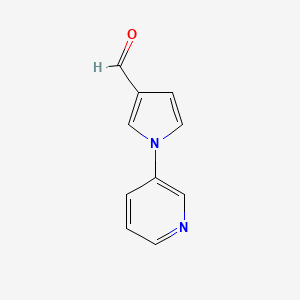![molecular formula C25H20FN3O2 B2530802 3-(4-fluorophenyl)-7,8-dimethoxy-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901247-27-6](/img/structure/B2530802.png)
3-(4-fluorophenyl)-7,8-dimethoxy-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-fluorophenyl)-7,8-dimethoxy-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C25H20FN3O2 and its molecular weight is 413.452. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Fluorescent Properties and Biological Applications
Fluorophore Efficiency
Quinoline derivatives, including the pyrazolo[3,4-b]quinoline family, are known for their efficient fluorescence. These compounds are utilized in biochemistry and medicine for studying various biological systems (Aleksanyan & Hambardzumyan, 2013).
Cytotoxic Activity
Certain derivatives of the quinoline family have shown cytotoxic activity against cancer cell lines, including leukemia and lung carcinoma (Deady et al., 2003).
Fluorescence Quenching Mechanisms
The fluorescence properties of pyrazolo[3,4-b]quinoline derivatives are explored for their potential in light-emitting devices. Their fluorescence is stable in various solvents but can be efficiently quenched in the presence of certain acids, a process that is both dynamic and reversible (Mu et al., 2010).
Molecular Structure and Synthesis
Molecular Structures
New derivatives from the quinoline family have been synthesized and analyzed for their molecular structures, which are comparable to other known fluoroquinolines. These structures are significant in understanding their biological activities (Tomišić et al., 2002).
Green Synthesis Methods
Novel methods for synthesizing pyrazolo[3,4-b]quinoline derivatives have been developed, focusing on eco-friendly and efficient procedures. This enhances the accessibility and sustainability of producing these compounds (Khumalo et al., 2019).
Supramolecular Aggregation
- Dimensionality of Aggregation: The effect of substitution on the dimensionality of supramolecular aggregation in certain quinoline derivatives has been studied. This knowledge is essential for designing materials with specific molecular architectures (Portilla et al., 2005).
Photophysical and Electrochemical Properties
- Influence of Fluorine: The introduction of fluorine atoms in pyrazoloquinoline molecules alters properties like fluorescence quantum efficiency, which is crucial for their application in sensing and imaging technologies (Szlachcic & Uchacz, 2018).
Potential Drug Applications
- Antitubercular Activity: Some quinoline analogs have shown significant antitubercular activity against Mycobacterium tuberculosis, suggesting their potential as therapeutic agents (Kantevari et al., 2011).
Other Applications
- Molecular Logic Switches: Certain amino derivatives of pyrazoloquinoline have been utilized in the development of molecular logic switches, demonstrating their potential in advanced molecular electronics (Uchacz et al., 2016).
Mecanismo De Acción
Target of Action
Similar pyrazole-bearing compounds are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .
Mode of Action
It is known that similar pyrazole-bearing compounds have shown significant antileishmanial and antimalarial activities .
Biochemical Pathways
Quinoline-based molecules have been found to be effective on c-met, vegf (vascular endothelial growth factor), and egf (epidermal growth factor) receptors, which are pivotal targets for the activation of important carcinogenic pathways (ras/raf/mek and pi3k/akt/mtor) .
Pharmacokinetics
A similar compound, 4-amino-5-(4-fluorophenyl)-6,7-dimethoxy-2-[4-(morpholinocarbonyl)-perhydro-1,4-diazepin-1-yl]quinoline, exhibits nonlinear oral pharmacokinetics in humans .
Result of Action
Similar pyrazole-bearing compounds have shown significant antileishmanial and antimalarial activities .
Action Environment
The synthesis of similar quinoline-based compounds has been achieved through eco-friendly reaction conditions, exceptional stepwise efficiency, intuitive operability, and pronounced potential for large-scale implementation .
Direcciones Futuras
Propiedades
IUPAC Name |
3-(4-fluorophenyl)-7,8-dimethoxy-1-(4-methylphenyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN3O2/c1-15-4-10-18(11-5-15)29-25-19-12-22(30-2)23(31-3)13-21(19)27-14-20(25)24(28-29)16-6-8-17(26)9-7-16/h4-14H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVFAQZMQKDZOSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=NC4=CC(=C(C=C43)OC)OC)C(=N2)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-cyclopentyl-5-(5,6-dimethylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B2530719.png)
![Methyl 4-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidine-1-carbonyl}benzoate](/img/structure/B2530721.png)


![2-chloro-4-fluoro-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide](/img/structure/B2530726.png)
![3-Hydroxy-1-[(2S)-1-hydroxy-3-phenylpropan-2-yl]-2-methylpyridin-4-one;hydrochloride](/img/structure/B2530729.png)

![3-{[(Tert-butoxy)carbonyl]amino}-1-(diphenylmethyl)azetidine-3-carboxylic acid](/img/structure/B2530735.png)
![1-(2,4-dimethylphenyl)-4-(4-ethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2530737.png)
![Furo[3,4-c]pyridin-3(1H)-one](/img/structure/B2530738.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-methyl-6-(3-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2530739.png)

![6-Chloro-3-(difluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2530741.png)

